5-Amino Uridine Hydrochloride

Description

Contextualizing Modified Nucleosides in Chemical Biology

Nucleosides, the fundamental building blocks of nucleic acids, can be chemically altered to create modified nucleosides. These modifications can occur on the nucleobase or the sugar moiety and play a crucial role in various biological processes. frontiersin.orgnih.gov In the field of chemical biology, these modified nucleosides are invaluable tools for investigating the structure, function, and regulation of nucleic acids. acs.org

Naturally occurring modified nucleosides are found in various forms of RNA, such as tRNA, rRNA, and mRNA, where they contribute to the fine-tuning of gene expression and other cellular functions. acs.org Synthetic modified nucleosides, on the other hand, are designed and created in the laboratory to probe biological systems, act as therapeutic agents, or expand the genetic alphabet. frontiersin.orgnih.gov These modifications can influence properties like the stability of nucleic acid duplexes, resistance to enzymatic degradation, and the ability to interact with specific proteins. beilstein-journals.org

The introduction of chemical modifications to nucleosides allows researchers to dissect complex biological pathways. For instance, modified nucleosides can be used to study DNA and RNA polymerases, monitor the synthesis of new RNA molecules, and investigate the roles of specific modifications in cellular responses to environmental stress. nih.govacs.orgjenabioscience.com By incorporating these altered units into DNA or RNA, scientists can gain insights into the mechanisms of DNA repair, replication, and transcription. nih.gov

Academic Significance of 5-Amino Uridine (B1682114) Hydrochloride as a Research Tool

5-Amino Uridine Hydrochloride is a synthetically modified nucleoside that has garnered attention in academic research. Its primary significance lies in its utility as a versatile building block and a probe for various biological investigations. The "5-amino" modification on the uracil (B121893) base introduces a reactive primary amine group, which is not present in the canonical nucleosides. This functional group serves as a chemical handle for further derivatization, allowing for the attachment of various reporter molecules, crosslinkers, or other functionalities.

The ability to introduce specific modifications at the 5-position of uridine enables researchers to create tailored nucleic acid probes. For example, 5-aminouridine (B3421405) can be incorporated into oligonucleotides to study their interactions with proteins or to develop new therapeutic strategies. medchemexpress.com The amino group can be used to attach fluorescent dyes for imaging purposes or biotin (B1667282) for affinity purification of nucleic acid-protein complexes.

Furthermore, derivatives of 5-aminouridine have been explored for their potential biological activities. The introduction of different substituents on the amino group can lead to compounds with altered base-pairing properties or the ability to interact with specific enzymes. This makes 5-Amino Uridine and its derivatives valuable tools for drug discovery and for studying the structure-activity relationships of nucleoside analogs. frontiersin.org

Scope and Research Objectives in Chemical Biology

The use of this compound and its derivatives in chemical biology is focused on several key research objectives:

Probing Nucleic Acid Structure and Function: By incorporating 5-aminouridine into specific sites within DNA or RNA, researchers can study local structural changes and the dynamics of nucleic acid folding. The amino group can also be used to introduce crosslinking agents to map nucleic acid-protein interactions.

Developing Novel Therapeutic Agents: The modification of the 5-position of uridine has been a strategy in the development of antiviral and anticancer agents. frontiersin.orgnih.gov Research in this area aims to synthesize and evaluate new 5-substituted uridine analogs for their therapeutic potential.

Expanding the Genetic Alphabet: The creation of novel base pairs is a major goal in synthetic biology. Modified nucleosides like 5-aminouridine can be used as a starting point for designing new nucleobases with altered hydrogen-bonding patterns, potentially leading to the expansion of the genetic code. frontiersin.orgnih.gov

Investigating Enzymatic Mechanisms: 5-Amino Uridine and its triphosphate form can be used as substrates or inhibitors to study the mechanisms of various enzymes that process nucleic acids, such as polymerases and nucleases. plos.orgnih.gov

The following table provides a summary of key information for 5-Amino Uridine and a related compound, 5-Aminouracil.

| Compound Name | CAS Number | Molecular Formula | Key Research Applications |

| 5-Aminouridine | 3667-75-8 | C9H13N3O6 | Incorporation into DNA/RNA to study nucleic acid-protein interactions, development of therapeutic agents. medchemexpress.com |

| 5-Aminouracil | 932-52-5 | C4H5N3O2 | Investigated for antitumor, antiviral, and antibacterial properties; used as a ligand to study enzyme binding. researchgate.net |

This table is interactive and allows for sorting and filtering of the data.

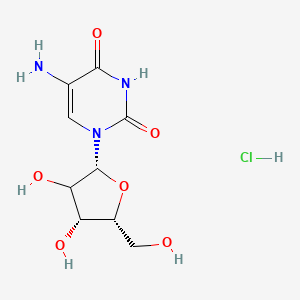

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

5-amino-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O6.ClH/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8;/h1,4-6,8,13-15H,2,10H2,(H,11,16,17);1H/t4-,5+,6?,8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVJCMJKVVJWAA-RMQALDHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2C([C@H]([C@H](O2)CO)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675607 | |

| Record name | 5-Amino-1-[(2xi)-beta-D-threo-pentofuranosyl]pyrimidine-2,4(1H,3H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116154-74-6 | |

| Record name | 5-Amino-1-[(2xi)-beta-D-threo-pentofuranosyl]pyrimidine-2,4(1H,3H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 5 Amino Uridine Hydrochloride

Classical and Contemporary Synthetic Routes for 5-Amino Uridine (B1682114) Hydrochloride

The preparation of 5-Amino Uridine Hydrochloride for research applications necessitates robust synthetic strategies that ensure high purity and yield. A common and classical approach involves the nitration of a uridine precursor followed by the reduction of the nitro group to an amine.

A prevalent synthetic pathway commences with the protection of the hydroxyl groups on the ribose moiety of uridine. This is followed by nitration at the C5 position of the uracil (B121893) ring and subsequent reduction of the 5-nitro group to the desired 5-amino group. The final step typically involves the removal of the protecting groups and conversion to the hydrochloride salt.

For instance, a classical synthesis involves the treatment of 2′,3′,5′-tri-O-acetyluridine with a nitrating agent, such as nitronium tetrafluoroborate (B81430) in sulfolane, to yield 2′,3′,5′-tri-O-acetyl-5-nitrouridine. fiu.edu This intermediate is then subjected to catalytic hydrogenation, often using a palladium on carbon (Pd/C) catalyst, to reduce the nitro group to an amino group. google.com Finally, deacetylation under basic conditions, followed by treatment with hydrochloric acid, affords this compound.

Contemporary modifications to this route may involve alternative nitrating agents or reduction methods to improve yield and selectivity.

Protecting groups are essential in nucleoside synthesis to prevent unwanted side reactions at the reactive hydroxyl and amino functionalities. The choice of protecting groups is critical and depends on their stability under various reaction conditions and the ease of their removal. umich.edu

For the ribose moiety of uridine, common protecting groups for the 2'- and 3'-hydroxyl groups include acetals, such as the isopropylidene group, or silyl (B83357) ethers, like the tert-butyldimethylsilyl (TBDMS) group. nih.govumich.edu The 5'-hydroxyl group is often protected with a trityl group or its derivatives. umich.edu These groups can be selectively introduced and removed under specific conditions, allowing for precise control over the synthesis.

The exocyclic amino group of nucleobases, once formed, can also be protected if further modifications to other parts of the molecule are required. Acyl-type protecting groups are widely used for this purpose. umich.edu

| Protecting Group | Target Functionality | Removal Conditions |

| Acetyl (Ac) | 2', 3', 5'-Hydroxyls | Basic hydrolysis (e.g., NaOMe/MeOH) |

| Isopropylidene | 2', 3'-Hydroxyls | Acidic hydrolysis |

| tert-Butyldimethylsilyl (TBDMS) | 2', 3'-Hydroxyls | Fluoride ion (e.g., TBAF) |

| Dimethoxytrityl (DMT) | 5'-Hydroxyl | Mild acid (e.g., dichloroacetic acid) |

| Benzoyl (Bz) | Exocyclic Amino | Basic hydrolysis |

Achieving high regioselectivity, particularly at the C5 position of the uridine ring, is crucial for the successful synthesis of 5-Amino Uridine. The electronic properties of the uracil ring favor electrophilic substitution at the C5 position, making nitration a regioselective process. rsc.orgresearchgate.netrsc.orgscilit.com

Optimization of reaction conditions is key to maximizing the yield of this compound. This includes careful selection of solvents, temperature, reaction time, and the stoichiometry of reagents. For the catalytic hydrogenation of the 5-nitro intermediate, optimization may involve screening different catalysts, hydrogen pressures, and solvent systems to ensure complete reduction without side reactions. researchgate.net Fed-batch strategies can also be employed to control the concentration of reactants and minimize the formation of byproducts.

Obtaining research-grade this compound requires efficient purification methods to remove unreacted starting materials, byproducts, and any residual catalyst.

Recrystallization is a common technique used to purify the final product. The choice of solvent is critical; an ideal solvent will dissolve the compound at high temperatures but not at low temperatures, allowing for the formation of pure crystals upon cooling. mt.comresearchgate.net For this compound, a mixed solvent system, such as ethanol/water, is often effective. mnstate.edu

Ion-exchange chromatography is another powerful technique for the purification of nucleosides and their derivatives. researchgate.netnih.govharvardapparatus.com Anion-exchange chromatography can be used to separate the desired product based on its charge from other charged impurities. chromatographytoday.comymc.eu The separation is achieved by binding the charged molecules to a stationary phase and then eluting them with a gradient of increasing salt concentration.

| Purification Technique | Principle | Application for this compound |

| Recrystallization | Differential solubility at varying temperatures | Final purification of the hydrochloride salt |

| Ion-Exchange Chromatography | Separation based on charge | Removal of charged impurities and separation of reaction intermediates |

| Silica Gel Chromatography | Separation based on polarity | Purification of protected intermediates |

Synthesis of this compound Derivatives and Analogs for Research Probing

The versatile nature of the amino group at the C5 position of uridine allows for a wide range of chemical modifications, enabling the synthesis of derivatives and analogs for use as research probes.

The primary amino group of 5-aminouridine (B3421405) is a nucleophilic handle that can be readily functionalized through various reactions.

Acylation: The amino group can be acylated using acid chlorides or anhydrides to form amides (N-acyl derivatives). This strategy is used to attach a variety of functional groups, including fluorescent dyes, biotin (B1667282), or other reporter molecules. nih.govresearchgate.netrsc.org

Alkylation: N-alkyl derivatives can be synthesized through reductive amination or by reaction with alkyl halides. This allows for the introduction of different alkyl chains, which can modulate the properties of the nucleoside. nih.gov

Formation of Sulfonamides: Reaction with sulfonyl chlorides yields sulfonamides, providing another avenue for derivatization.

These functionalization strategies are instrumental in creating probes for studying nucleic acid structure and function. nih.govnih.govmdpi.comrsc.org

| Functionalization Reaction | Reagent Type | Resulting Derivative |

| Acylation | Acid chloride, Anhydride | 5-N-Acylaminouridine |

| Alkylation | Aldehyde/Ketone + Reducing Agent, Alkyl Halide | 5-N-Alkylaminouridine |

| Sulfonylation | Sulfonyl chloride | 5-N-Sulfonylaminouridine |

Modifications to the ribose moiety of 5-aminouridine can further enhance its utility as a research probe by altering its conformational properties, stability, or providing additional sites for conjugation.

5'-Hydroxyl Group Modifications: The primary 5'-hydroxyl group is a common site for the attachment of labels or for the formation of phosphoramidites used in oligonucleotide synthesis.

These modifications, often requiring specific protecting group strategies for the other reactive sites on the molecule, allow for the creation of highly tailored molecular probes. nih.gov

| Ribose Position | Type of Modification | Purpose |

| 2'-OH | Alkylation (e.g., 2'-O-methyl), Fluorination | Altering sugar pucker, increasing nuclease resistance |

| 3'-OH | Esterification, Alkylation | Introducing probes, altering conformation |

| 5'-OH | Phosphorylation, Ligation to probes | Oligonucleotide synthesis, labeling |

Pyrimidine (B1678525) Base Moiety Modifications for Molecular Studies

The C-5 position of the pyrimidine ring in uridine is a prime target for chemical modification to introduce novel functionalities for molecular studies. mostwiedzy.plresearchgate.net These modifications can alter the nucleoside's biostability, bioavailability, and interactions with enzymes or other biological molecules. mostwiedzy.pl The introduction of an amino group at the C-5 position, yielding 5-aminouridine, serves as a versatile scaffold for further derivatization.

One common strategy to access 5-substituted uridine derivatives begins with halogenation at the C-5 position. mostwiedzy.pl For instance, uridine can be treated with reagents like N-chlorosuccinimide (NCS) in the presence of sodium azide (B81097) (NaN3) to generate 5-chlorouridines. mostwiedzy.pl These halogenated intermediates are then susceptible to nucleophilic substitution. A 5-bromo group, for example, can be displaced by amino and substituted-amino groups to create a variety of 5-amino uridine analogs. nih.gov

Another powerful technique for modifying the pyrimidine base is the direct C-H bond activation. nih.govresearchgate.net This approach avoids the need for pre-functionalized substrates like halogenated uridines. Palladium-catalyzed cross-coupling reactions have been employed for the direct C-H arylation of uracil bases, allowing for the introduction of aryl groups at the C-5 position. nih.gov While this has been primarily demonstrated on uracil and its N-substituted derivatives, the methodology provides a pathway to complex C-5 substituted analogs. nih.govresearchgate.net

Further derivatization of the C-5 position can lead to a wide array of molecules for specific applications. For example, diazonium salts can be linked to the C-5 position of the uracil ring to produce diazenyl uracil derivatives. acs.org This involves a classical diazotization reaction of aromatic amines using in situ generated nitrous acid, followed by coupling to the uracil ring. acs.org Such modifications are explored for creating agents that can target specific biological pathways, like uridine biosynthesis. acs.org

Additionally, the 5-position can be extended with carbon-carbon bonds. Sonogashira–Hagihara cross-coupling reactions are used to introduce propynyl (B12738560) groups at the C-5 position of 5-iodo-uridine derivatives, a modification that can enhance the thermal stability of nucleic acid duplexes. nih.gov These substituted uridines serve as building blocks for synthesizing modified oligonucleotides used in antisense therapeutics. nih.gov

The table below summarizes various modifications at the C-5 position of the uridine pyrimidine base.

| Modification Type | Reagents/Reaction | Intermediate/Product | Application Area | Reference |

| Halogenation | N-Chlorosuccinimide (NCS), Sodium Azide (NaN3) | 5-Chloro-uridine | Intermediate for further substitution | mostwiedzy.pl |

| Amination | Displacement of 5-bromo group with amines | 5-Amino or 5-(substituted-amino) uridine | Antiviral studies | nih.gov |

| Arylation | Pd-catalyzed direct C-H activation with aryl halides | 5-Aryl-uridine | Molecular probes | nih.gov |

| Diazenyl Coupling | Diazotization of aromatic amines, coupling to uracil | 5-Diazenyl-uracil derivatives | Antileishmanial agents | acs.org |

| Alkynylation | Sonogashira–Hagihara cross-coupling on 5-iodo-uridine | 5-Propynyl-uridine | Antisense therapeutics | nih.gov |

Chemoenzymatic Synthesis Approaches for 5-Amino Uridine Analogs

Chemoenzymatic synthesis combines the efficiency and selectivity of enzymatic catalysis with the versatility of chemical synthesis to produce complex molecules like nucleoside analogs. This approach is particularly valuable as it often avoids the need for extensive protecting group strategies and can proceed under mild, environmentally friendly conditions. nih.gov

A central strategy in the chemoenzymatic synthesis of nucleoside analogs is the use of nucleoside phosphorylases (NPs). These enzymes catalyze the reversible phosphorolysis of the N-glycosidic bond. In the synthesis direction, a sugar-1-phosphate donor and a nucleobase acceptor are used to form a new nucleoside. tandfonline.com For instance, uridine phosphorylase (UP) can be employed in cascade reactions to synthesize analogs. tandfonline.com A novel combination of nucleoside phosphorylases can be used for the high-yielding synthesis of molecules like 5-methyluridine. tandfonline.com

Another key class of enzymes are nucleoside kinases, which catalyze the transfer of a phosphate (B84403) group from a donor like ATP to the 5'-hydroxy group of a nucleoside, forming the corresponding nucleoside 5'-monophosphate. vu.ltmdpi.com These enzymes can exhibit broad substrate specificity, allowing them to phosphorylate nucleobase- and sugar-modified pyrimidine nucleosides. vu.lt This enzymatic phosphorylation is a crucial step in producing nucleotides that can be used in various biological studies or as precursors for triphosphates. mdpi.com

Phosphoribosyltransferases, such as uracil phosphoribosyltransferase (UPRT), offer another route. These enzymes catalyze the coupling of a nucleobase with 5-phospho-D-ribosyl-α-1-pyrophosphate (PRPP) to form the 5'-nucleoside monophosphate directly. nih.govmdpi.com Immobilized UPRT from Thermus thermophilus has been successfully used for the sustainable synthesis of uridine-5'-monophosphate (UMP) and its 5-modified analogs. nih.gov

The synthesis of more complex analogs, such as those used in heparin synthesis, also leverages chemoenzymatic methods. The Khorana–Moffatt procedure, a chemical method, is used to couple a sugar monophosphate with uridine 5′-monophosphomorpholidate to create UDP-sugar nucleotide analogs like Uridine 5′-diphosphoiduronic acid (UDP-IdoA). nih.gov These molecules can then be used as donor substrates for glycosyltransferases in the enzymatic construction of oligosaccharides. nih.gov This highlights how a chemical coupling step can provide a key building block for a subsequent enzymatic transformation.

The table below outlines several chemoenzymatic approaches for synthesizing uridine analogs and their derivatives.

| Enzyme Class | Key Enzyme Example | Reaction Catalyzed | Typical Substrates | Product Example | Reference |

| Nucleoside Phosphorylase (NP) | Uridine Phosphorylase (UP) | Reversible N-glycosidic bond cleavage/formation | Uracil/analogs, Ribose-1-phosphate | 5-Substituted Uridines | tandfonline.com |

| Nucleoside Kinase (NK) | Uridine-Cytidine Kinase | 5'-Hydroxyl phosphorylation | Uridine/analogs, ATP | Uridine-5'-monophosphate (UMP) analogs | vu.lt |

| Phosphoribosyltransferase (PRT) | Uracil Phosphoribosyltransferase (UPRT) | Coupling of nucleobase with PRPP | 5-Substituted uracils, PRPP | 5-Modified UMP | nih.gov |

| Glycosyltransferase | Glucuronosyltransferases | Transfer of sugar moiety from UDP-sugar to an acceptor | UDP-sugar analogs, Oligosaccharide acceptor | Heparin oligosaccharides | nih.gov |

Biochemical and Molecular Interactions of 5 Amino Uridine Hydrochloride

Enzymatic Recognition and Substrate Specificity in In Vitro Systems

The behavior of 5-amino uridine (B1682114) and its analogs as substrates or inhibitors for various enzymes has been a subject of scientific investigation, revealing nuanced recognition patterns.

Nucleoside kinases are crucial for phosphorylating nucleosides to their monophosphate forms, a key step in their metabolic activation. The substrate specificity of these enzymes is a critical determinant of whether a modified nucleoside analog can be utilized by the cell. While direct studies on 5-amino uridine hydrochloride with a broad panel of nucleoside kinases are not extensively detailed in the available literature, the general principles of nucleoside kinase substrate recognition suggest that modifications at the C5 position of the uracil (B121893) base can be tolerated to varying extents. mdpi.comvu.lt For instance, some uridine-cytidine kinases have a narrower substrate spectrum, whereas other general deoxynucleoside kinases can accept a wider range of modified nucleosides. mdpi.com

Uridine phosphorylase, an enzyme that cleaves the glycosidic bond of uridine, can also interact with modified uridine analogs. For example, 5'-amino benzylacyclouridine has been used as an inhibitor for uridine phosphorylase. researchgate.net This suggests that the 5-position of uridine is a site where modifications can influence binding to such enzymes.

Once phosphorylated to its triphosphate form, 5-amino uridine triphosphate can be tested as a substrate for nucleotide synthetases and polymerases. Studies have shown that analogs with modifications at the 5' position, such as 5'-amino-2',5'-dideoxyuridine, can be converted to their corresponding 5'-N-triphosphates. nih.gov These modified nucleotide analogs can then be effectively incorporated into DNA by enzymes like the Klenow fragment of Escherichia coli DNA polymerase I when they replace their natural counterparts. nih.gov

The incorporation of modified nucleotides is not always seamless. For example, the DNA-dependent RNA polymerase from Micrococcus luteus can efficiently incorporate certain degenerate ribonucleotide analogs. oup.com The efficiency of incorporation and the fidelity of base pairing are key parameters in these cell-free assays.

The 5-position of uridine is a frequent target for post-transcriptional and post-replicative modifications by a host of enzymes. researchgate.net For example, in the biosynthesis of modified nucleosides like 5-methylaminomethyl-2-thiouridine (B1677369) (mnm⁵s²U) found in tRNA, a key intermediate is 5-aminomethyl-(2-thio)uridine (nm⁵(s²)U). researchgate.netnih.gov In Escherichia coli, the bifunctional enzyme MnmC is involved in converting carboxymethylaminomethyl-(2-thio)uridine to nm⁵(s²)U. researchgate.netnih.gov Subsequently, a methyltransferase, MnmM in Bacillus subtilis, methylates nm⁵s²U to form mnm⁵s²U. researchgate.netnih.gov This indicates that a 5-aminomethyl uridine derivative is a recognized substrate for specific methyltransferases.

Furthermore, enzymes involved in the biosynthesis of pseudouridimycin, a C-nucleoside natural product, act on pseudouridine (B1679824) derivatives. The flavin-dependent oxidase SapB and the pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent transaminase SapH are involved in the formation of 5'-aminopseudouridine from pseudouridine. nih.govacs.org This pathway highlights how an amino group can be introduced at the 5' position of a uridine analog through enzymatic action.

Incorporation into Nucleic Acids in Experimental Systems

The ability of 5-amino uridine derivatives to be incorporated into DNA and RNA and the subsequent impact on nucleic acid structure and function are critical areas of research.

The incorporation of modified nucleosides like 5-amino uridine into nucleic acids is a key area of study. Research has demonstrated that 5-aminouridine (B3421405) can be incorporated into DNA. medchemexpress.com The fidelity of this incorporation, meaning the correct pairing with adenine (B156593), is a crucial aspect. The introduction of modified bases can sometimes lead to mispairing, but specific polymerases can handle certain modifications with high fidelity. For instance, 5'-amino-2',5'-dideoxynucleotide analogs, including the uridine derivative, can be efficiently incorporated into DNA by the Klenow fragment of E. coli DNA polymerase I. nih.gov

The context of the surrounding sequence and the specific polymerase used can influence the efficiency and fidelity of incorporation. For example, antisense oligonucleotides containing modified uridine analogs have been synthesized and their incorporation into DNA/RNA duplexes studied. rsc.org

The presence of a 5-amino group on the uracil base can influence the local structure and stability of the nucleic acid duplex. Modifications at the C5 position of uracil can affect the thermal stability of DNA:DNA and DNA:RNA duplexes. For example, the incorporation of 5-(N-aminohexyl)carbamoyl-2'-deoxyuridine into DNA strands was found to increase the thermal stability of the resulting DNA:DNA duplexes. nih.gov

The amino group can also alter the conformation of the sugar-phosphate backbone and the hydration patterns in the grooves of the duplex. For instance, oligonucleotides containing 5-(N-aminohexyl)carbamoyl-2'-O-methyluridine form stable hybrid duplexes with complementary RNAs, and the aminohexyl chains are located in the major groove. nih.gov These structural alterations can, in turn, affect the binding of proteins and other molecules to the modified nucleic acid.

Table of Research Findings on 5-Amino Uridine Analogs

| Compound/Analog | Enzyme/System Studied | Key Finding | Reference |

| 5'-amino-2',5'-dideoxyuridine 5'-N-triphosphate | Klenow fragment of E. coli DNA polymerase I | Efficiently incorporated into DNA in place of its natural counterpart. | nih.gov |

| 5-aminomethyl-(2-thio)uridine (nm⁵(s²)U) | MnmM methyltransferase (Bacillus subtilis) | Acts as a substrate for methylation to form mnm⁵s²U in tRNA. | researchgate.netnih.gov |

| 5-(N-aminohexyl)carbamoyl-2'-deoxyuridine | DNA:DNA duplex | Increased thermal stability of the duplex. | nih.gov |

| 5-(N-aminohexyl)carbamoyl-2'-O-methyluridine | DNA:RNA hybrid duplex | Formed stable duplexes with the aminohexyl chains in the major groove. | nih.gov |

| 5-aminouracil | Allium cepa root meristems | Inhibits DNA replication. | nih.gov |

Studies on RNA Processing and Maturation Mechanisms

The introduction of modified nucleosides into RNA transcripts is a critical area of research for understanding the intricacies of RNA processing and maturation. 5-Amino Uridine and its derivatives have been utilized as tools to probe these mechanisms. The primary amino group at the C-5 position of the uracil base allows for its incorporation into RNA, serving as a functional handle or a structural probe.

Research has shown that derivatives of 5-amino uridine are naturally present in certain RNA molecules and play a role in their function. For instance, 5-[[(carboxymethyl)amino]methyl]uridine (cmnm5U), a complex derivative, is found at the wobble position in the anticodon of specific mitochondrial transfer RNAs (tRNAs) in Saccharomyces cerevisiae. nih.govacs.org Its presence in tRNAs for leucine (B10760876) and tryptophan allows for the selective recognition of codons ending in A and G, a crucial aspect of the decoding process during translation. nih.gov

The biosynthesis of other modified uridines, such as 5-methylaminomethyl-(2-thio)uridine (mnm⁵s²U), involves a 5-aminomethyluridine (B12866518) intermediate. In certain bacteria, the enzyme MnmC catalyzes the conversion of cmnm⁵(s²)U to 5-aminomethyl-(2-thio)uridine (nm⁵(s²)U), which is then methylated to form the final mnm⁵s²U modification. nih.gov This pathway underscores the role of an amino-uridine derivative as a key intermediate in the multi-step maturation of tRNAs, which is essential for translational fidelity and efficiency. nih.gov

In vitro transcription studies have successfully employed 5-amino uridine analogs to generate modified RNA. 5-(3-Aminopropyl)uridine triphosphate has been shown to be an effective substrate for T7 RNA polymerase, allowing for the synthesis of RNA transcripts containing this modification. oup.comnih.gov The ability to generate these modified transcripts opens the door to detailed investigations into how such modifications influence RNA folding, stability, and interaction with processing factors. The efficiency of incorporation and subsequent reverse transcription provides a robust platform for in vitro selection experiments (SELEX) to evolve RNA molecules with novel functions. nih.gov

Table 1: Research Findings on 5-Amino Uridine Derivatives in RNA Processing and Maturation

| Derivative/Analog | Organism/System | Location in RNA | Observed Role/Application | Citation |

|---|---|---|---|---|

| 5-[[(carboxymethyl)amino]methyl]uridine (cmnm5U) | Saccharomyces cerevisiae (yeast) mitochondria | Wobble position of tRNA(Leu) and tRNA(Trp) | Permits selective recognition of A and G in the third codon position. | nih.govacs.org |

| 5-Aminomethyl-(2-thio)uridine (nm⁵(s²)U) | Gram-negative bacteria (e.g., Escherichia coli) | Intermediate in tRNA modification | Precursor in the biosynthesis of 5-methylaminomethyl-(2-thio)uridine (mnm⁵s²U). | nih.gov |

Interaction with Nucleic Acid-Binding Proteins and Ribonucleoproteins (In Vitro Studies)

The ability to site-specifically introduce a reactive functional group into an RNA sequence is a powerful strategy for studying RNA-protein interactions. The primary amine of 5-amino uridine provides a nucleophilic handle that can be used for cross-linking studies to map binding interfaces and understand the structural basis of recognition by RNA-binding proteins (RBPs) and ribonucleoprotein (RNP) complexes.

The principle of using modified uridines for mapping RNA-protein interfaces is well-established through photoaffinity cross-linking studies. While many studies use photo-reactive groups like 5-iodouridine (B31010), the concept is directly applicable to 5-amino uridine, which can be derivatized with a photo-cross-linker. For example, studies on the telomerase RNP have used 5-iodouridine to identify specific amino acid residues within the telomerase reverse transcriptase (TERT) protein that are in close proximity to uridine residues in the telomerase RNA component (TR). nih.govpnas.org This approach has allowed for the high-resolution mapping of the CR4/5-TRBD (TERT RNA-binding domain) interface. nih.govpnas.org

In vitro studies have also examined how the composition of uridine-rich sequences affects binding by specific RBPs. The innate immune sensor RIG-I is activated by binding to the 5'-triphosphate and a poly-uridine/UC tract in the Hepatitis C virus RNA. plos.org The specific interactions between the helicase domain of RIG-I and the poly-uridine tract are essential for initiating the immune signaling cascade. plos.org These findings highlight the importance of the uridine base in protein recognition, suggesting that modifications at the C-5 position could significantly modulate such interactions. The introduction of 5-amino uridine into such a sequence could be used to investigate the specific chemical requirements for this recognition.

Table 2: In Vitro Studies of RNA-Protein Interactions Using Uridine Analogs

| RNA System | Uridine Analog Used | Interacting Protein/RNP | Key Findings | Citation |

|---|---|---|---|---|

| HIV-1 TAR RNA | C-5-aminouridine | Tat Protein | Incorporation of the analog had minimal impact on RNA structure and allowed for probing of the RNA-protein binding site. | nih.gov |

| Telomerase RNA (CR4/5 domain) | 5-Iodouridine | Telomerase Reverse Transcriptase (TERT) | Identified specific amino acid residues (Tyr503, Phe355, Trp477) in the TERT protein that cross-link to uridine residues in the RNA, defining the binding interface. | nih.govpnas.org |

Applications of 5 Amino Uridine Hydrochloride in Advanced Research Methodologies

Development of Molecular Probes and Tags for Biochemical Studies

The ability to introduce a reactive primary amine into DNA and RNA makes 5-Amino Uridine (B1682114) derivatives invaluable for creating customized molecular probes. These probes are essential for visualizing nucleic acids within cells and for isolating and identifying proteins that interact with specific RNA or DNA sequences.

The visualization of nucleic acids in their native cellular environment is crucial for understanding their localization, transport, and dynamics. 5-Amino Uridine derivatives are central to indirect labeling strategies that offer significant advantages over direct methods, where a fluorescent dye is attached to the nucleotide before its incorporation. wikipedia.org

In a common indirect labeling approach, a modified triphosphate, 5-Aminoallyl-UTP (a derivative of 5-Amino Uridine), is incorporated into RNA during in vitro transcription by polymerases such as T7, T3, or SP6. abpbio.comtrilinkbiotech.com The resulting RNA molecule contains strategically placed primary amine groups. These amines are then available for post-synthesis coupling with any amine-reactive fluorescent dye, such as an N-Hydroxysuccinimide (NHS) ester-modified fluorophore. wikipedia.orgtrilinkbiotech.com This two-step method is often more economical and efficient than using pre-labeled nucleotides, which can be bulky and may hinder enzymatic incorporation. wikipedia.orgabpbio.com

This strategy has been widely adopted for applications like DNA microarrays, where fluorescently labeled cDNA probes are used for gene expression analysis. wikipedia.org The development of small-molecule fluorescent probes that selectively bind to RNA is another active area of research, aiming to overcome the limitations of oligonucleotide-based probes for live-cell imaging. mdpi.comrsc.orgnih.gov

Table 1: Comparison of Nucleic Acid Fluorescent Labeling Strategies

| Feature | Direct Labeling | Indirect Labeling (using 5-Aminoallyl-Uridine derivatives) |

|---|---|---|

| Process | A fluorescent dye is pre-attached to the nucleotide (e.g., UTP) before enzymatic incorporation. | An amine-modified nucleotide (e.g., 5-Aminoallyl-UTP) is incorporated first, followed by a chemical reaction to attach the dye. abpbio.combiotium.com |

| Enzyme Efficiency | Can be lower due to the steric hindrance of the bulky dye attached to the nucleotide. wikipedia.org | Generally higher, as the smaller aminoallyl group is well-tolerated by polymerases. trilinkbiotech.com |

| Labeling Density | Limited, as high incorporation of bulky labeled nucleotides can inhibit the polymerase. | Can achieve higher labeling density. wikipedia.org |

| Flexibility | The choice of dye is fixed at the start of the experiment. | A single batch of amine-modified RNA can be labeled with a variety of different dyes, biotins, or other tags. abpbio.combiotium.com |

| Applications | Quickest and cheapest method for some applications. | Microarrays, in situ hybridization, RNA localization studies. wikipedia.orgtrilinkbiotech.com |

Understanding which proteins interact with specific RNA sequences is fundamental to deciphering gene regulatory networks. 5-Amino Uridine derivatives provide a powerful tool for this purpose through affinity tagging. The same principle used for fluorescent labeling can be applied to attach affinity tags, most commonly biotin (B1667282), to RNA molecules. abpbio.combiotium.com

The process involves:

Incorporation: 5-Aminoallyl-UTP is enzymatically incorporated into an RNA probe of interest. biotium.com

Biotinylation: The amine-modified RNA is then reacted with an amine-reactive biotin derivative (e.g., Biotin-NHS ester). nih.gov

Pull-down: The biotinylated RNA probe is immobilized on streptavidin-coated beads and incubated with a cellular extract. Proteins that bind to the RNA probe are captured. nih.gov

Identification: After washing away non-specific binders, the captured proteins are eluted and identified using techniques like mass spectrometry. nih.gov

This RNA-centric approach allows for the discovery of both known and novel RNA-binding proteins (RBPs) for a specific RNA sequence. nih.gov More advanced techniques like proximity proteomics utilize promiscuous biotin ligases fused to RNA-binding domains to label proteins in close proximity to a target RNA within living cells, offering a snapshot of interactions in their native context. nih.gov

Elucidation of Biochemical Pathways and Regulatory Mechanisms

Modified nucleosides like 5-Amino Uridine serve as excellent probes for dissecting complex biochemical pathways and the enzymes that control them. By acting as analogs of their natural counterparts, they can help reveal the substrate specificities and mechanisms of key enzymes.

Cells recycle nucleosides from the breakdown of DNA and RNA through salvage pathways, which is a critical process for nucleotide homeostasis. nih.govsemanticscholar.org The primary enzyme in the uridine salvage pathway is Uridine-Cytidine Kinase (UCK), which phosphorylates uridine to Uridine Monophosphate (UMP). nih.govresearchgate.net

Nucleoside analogs are essential research tools for studying the enzymes in these pathways. ontosight.ai 5-Amino Uridine, as an analog of uridine, can be used in cell-free extracts to probe the activity and substrate tolerance of UCK and other pathway enzymes. Researchers can monitor the phosphorylation of 5-Amino Uridine to determine kinetic parameters and understand how modifications at the C5 position of the uracil (B121893) ring affect enzyme recognition and catalysis. This knowledge is crucial for understanding how the salvage pathway distinguishes between native and modified or foreign nucleosides.

The transcriptome is decorated with over a hundred different chemical modifications that fine-tune RNA structure and function. Many of these modifications occur at the C5 position of uridine. nih.gov Modified nucleosides can be used as "reactivity-based" probes to trap and identify the enzymes responsible for these modifications.

For instance, studies using 5-fluorouridine (B13573) (generated in cells from 5-fluorocytidine) have successfully captured and identified m5U (5-methyluridine) methyltransferases and dihydrouridine synthases (DUS). nih.gov The mechanism involves the enzyme initiating its catalytic cycle on the analog, but forming a stable, covalent adduct that allows for its identification. nih.gov

Similarly, 5-Amino Uridine and its derivatives are instrumental in studying the enzymes that install complex modifications at the U34 "wobble" position of tRNAs, such as 5-carboxymethylaminomethyluridine (B1212367) (cmnm⁵U) and 5-taurinomethyluridine (τm⁵U). nih.govacs.org The biosynthesis of some modified uridines proceeds through a 5-aminomethyluridine (B12866518) intermediate, making analogs like 5-Amino Uridine essential for dissecting these enzymatic pathways. nih.gov

Table 2: Research Findings on Probing RNA Modification Enzymes

| Enzyme Family | Probe/Analog Principle | Research Finding | Citation |

|---|---|---|---|

| m⁵U Methyltransferases | 5-Fluorouridine (a 5-substituted uridine analog) acts as a mechanism-based probe. | These enzymes form a covalent crosslink with 5-FUrd-modified RNA, enabling their capture and identification via proteomics. | nih.gov |

| Dihydrouridine Synthases (DUS) | 5-Fluorouridine acts as a reactivity-based probe. | DUS enzymes, which reduce the C5-C6 double bond of uracil, were unexpectedly captured, revealing them as potential targets for this class of probes. | nih.gov |

| MnmE/MnmG Complex | Use of alternate nucleophiles and labeled intermediates. | The MnmEG enzyme complex uses a flavin-iminium intermediate to install modifications like 5-carboxymethylaminomethyluridine (cmnm⁵U) on tRNA. | acs.org |

| MnmC | Analysis of biosynthetic pathway intermediates. | MnmC is a bifunctional enzyme that converts cmnm⁵(s²)U to 5-aminomethyl-(2-thio)uridine (nm⁵(s²)U) and then methylates it to complete the modification. | nih.gov |

Construction of Modified Oligonucleotides and RNA Constructs for Structural and Functional Analysis

The chemical synthesis of oligonucleotides with specific modifications is a cornerstone of modern nucleic acid research. 5-Amino Uridine, typically as a phosphoramidite (B1245037) building block (e.g., 5-Aminoallyl-U-CE Phosphoramidite), can be incorporated at precise locations within a synthetic DNA or RNA strand. biosearchtech.comsemanticscholar.org

These site-specifically modified oligonucleotides are critical for a variety of applications:

Structural Analysis: The incorporated amino group serves as a point of attachment for reporter groups like fluorescent dyes for Förster Resonance Energy Transfer (FRET) studies or spin labels for electron paramagnetic resonance (EPR) spectroscopy. These techniques provide detailed information on nucleic acid folding and dynamics. semanticscholar.org

Functional Probing: Introducing modifications can help elucidate the functional role of specific nucleotides in processes like protein binding or catalysis. For example, replacing a natural uridine with 5-Amino Uridine can reveal if the C5 position is critical for a particular molecular interaction.

Therapeutic Development: In the field of antisense therapeutics, modified oligonucleotides are designed to bind to specific mRNAs and modulate their activity. Modifications to the nucleosides, such as those derived from 5-Amino Uridine, can enhance properties like binding affinity to the target RNA, thermal stability of the duplex, and resistance to degradation by cellular nucleases. rsc.org

Transcription Studies: The incorporation of 5'-amino-5'-deoxynucleoside triphosphates (analogs where the 5'-hydroxyl is replaced by an amino group) into RNA by polymerases has been studied. These analogs can act as transcription inhibitors and are useful for creating modified RNA constructs to investigate the mechanism of transcription and the stability of the resulting phosphoramidate-containing RNA. plos.org

Site-Specific Incorporation into Synthetic RNA for Biophysical Characterization

The precise placement of a modified nucleotide within an RNA sequence is fundamental to its use in biophysical studies. For 5-amino uridine and its analogs, this is primarily achieved through solid-phase phosphoramidite chemistry, the standard method for synthesizing oligonucleotides. nih.govlu.senih.gov The process involves the use of a phosphoramidite building block of the modified uridine, which can be coupled to the growing RNA chain at any desired position.

To be compatible with the synthesis chemistry, the reactive primary amine of 5-amino uridine must first be protected, often with a trifluoroacetyl group. giffordbioscience.comresearchgate.net This protecting group prevents unwanted side reactions during the automated synthesis cycles. For example, the synthesis of 5-(3-aminopropyl)uridine 5′-triphosphate (a related analog) involves protecting the amine with a trifluoroacetyl group, converting the nucleoside into a triphosphate, and then removing the protection with ammonia (B1221849) to yield the final, reactive molecule. researchgate.net Similarly, phosphoramidite versions, such as 5-Aminoallyl-U CE-Phosphoramidite, are commercially available and designed for direct use in RNA synthesizers. dojindo.com These reagents allow for the routine incorporation of the amino-functionalized uridine into an RNA sequence with high coupling efficiency. dojindo.comfrontiersin.org

Once the full-length RNA is synthesized, the protecting groups are removed during the final deprotection and cleavage steps, revealing the primary amine at the specified location. nih.gov This site-specifically modified RNA is now ready for post-synthetic labeling with biophysical probes (e.g., fluorescent dyes, spin labels) or for direct analysis of how the modification itself influences RNA properties. nih.govmostwiedzy.pl

Role in Unraveling RNA Structure-Function Relationships

The introduction of modifications like 5-amino uridine is instrumental in dissecting the intricate relationship between an RNA's structure and its biological activity. researchgate.netfrontiersin.orgnih.gov The amino group can serve either as a direct structural probe or as an attachment point for other reporter molecules. mostwiedzy.pl

Furthermore, the primary amine introduced by 5-amino uridine is an ideal site for chemical cross-linking experiments. By attaching a photoreactive group to the amine, researchers can induce covalent bonds with nearby interacting molecules (other RNAs, proteins) upon UV irradiation, providing a snapshot of molecular interactions in three-dimensional space. mostwiedzy.pl Similarly, attaching fluorescent dyes allows for the use of techniques like Förster Resonance Energy Transfer (FRET) to measure distances within or between RNA molecules, helping to map complex tertiary structures. nih.govfrontiersin.org These approaches, enabled by the site-specific incorporation of functionalized uridines, are critical for validating structural models and understanding the dynamic conformational changes that underpin RNA function.

Use in Cell-Based Assays for Molecular Discovery and Pathway Analysis (Non-Clinical Context)

Beyond in vitro biophysical characterization, 5-amino uridine hydrochloride serves as a valuable tool in cell-based assays designed to explore molecular pathways and cellular mechanisms without a direct clinical objective. Its utility stems from its identity as a nucleoside analog and the chemical reactivity of its amino group.

Investigating Cellular Nucleoside Uptake Mechanisms

The transport of nucleosides and their analogs across cell membranes is a critical process, mediated by specific proteins known as nucleoside transporters (NTs). These transporters, which belong to the SLC28 (concentrative, CNT) and SLC29 (equilibrative, ENT) families, are crucial for salvaging nucleosides for nucleic acid synthesis and for the efficacy of many nucleoside-based drugs. mostwiedzy.pl Investigating how a modified nucleoside like 5-amino uridine is taken up by cells can provide insights into transporter specificity and function.

A standard method to study nucleoside uptake is the radiolabeled substrate assay. nih.govgiffordbioscience.com In a typical experiment, cultured cells are incubated with a radiolabeled version of the nucleoside of interest (e.g., tritiated 5-amino uridine). The rate of uptake is measured by stopping the process at various time points, washing the cells to remove external substrate, and quantifying the intracellular radioactivity using a scintillation counter. giffordbioscience.com To determine which transporter is responsible, the assay can be run in the presence of known specific inhibitors for different NT subtypes or by using cell lines engineered to overexpress or lack a particular transporter. For example, the uptake of a pyrimidine (B1678525) analog like 5-amino uridine would be expected to be mediated by the pyrimidine-preferring transporter hCNT1 or the broad-selectivity transporters hENT1, hENT2, and hCNT3. nih.gov

Alternatively, a non-radioactive method using mass spectrometry can be employed, where cells are incubated with a stable-isotope-labeled analog (e.g., 5-amino uridine-d3). After incubation, the cells are lysed, and the amount of internalized analog is quantified by LC-MS/MS. These assays are crucial for understanding how modifications at the 5-position of uridine affect its recognition and transport by cellular machinery. frontiersin.org

Table 1: General Methodology for a Cellular Nucleoside Uptake Assay

| Step | Description | Purpose |

|---|---|---|

| 1. Cell Culture | Cells of interest (e.g., cancer cell line, primary cells) are grown to near confluence in multi-well plates. giffordbioscience.com | To provide a consistent biological system for the assay. |

| 2. Pre-incubation | Cells are washed and incubated in a buffer, often containing specific transporter inhibitors for control wells. giffordbioscience.com | To remove endogenous nucleosides and to block specific transport pathways for mechanism investigation. |

| 3. Initiation | A solution containing the substrate (e.g., radiolabeled or isotope-labeled 5-amino uridine) is added to the wells to start the uptake. giffordbioscience.com | To begin the transport process under controlled conditions. |

| 4. Incubation | The plate is incubated for a predetermined time interval (e.g., 1-30 minutes) at a controlled temperature (e.g., 37°C). | To allow for measurable uptake of the substrate by the cells. |

| 5. Termination | The reaction is stopped rapidly, typically by washing the cells multiple times with ice-cold buffer. giffordbioscience.com | To remove all extracellular substrate and halt further transport. |

| 6. Lysis & Quantification | Cells are lysed, and the intracellular content is analyzed to quantify the amount of substrate taken up, using methods like scintillation counting or mass spectrometry. giffordbioscience.com | To measure the amount of transported nucleoside analog. |

Application in Reporter Systems for Molecular Gene Expression Studies

Reporter gene assays are a mainstay of molecular biology, used to study gene expression and regulation. While 5-amino uridine itself is not a reporter, its unique chemical handle makes it an excellent tool for creating probes used in sophisticated reporter systems. The primary amine on the uracil base allows for the straightforward post-synthetic attachment of various reporter molecules, such as fluorescent dyes. nih.govmostwiedzy.pl

For example, an RNA oligonucleotide can be synthesized with 5-amino uridine at a specific site and then conjugated to a fluorescent dye like Alexa488 or Cy5. nih.gov This fluorescently labeled RNA can be introduced into cells to act as a probe for in situ hybridization, allowing researchers to visualize the subcellular localization of a target mRNA. In this context, the fluorescence signal reports on the location and abundance of the gene transcript.

Furthermore, modified nucleosides are integral to dual-luciferase reporter assays, which are widely used to study the effects of specific RNA sequences or modifications on mRNA translation and stability. In such a system, a plasmid is engineered to express a reporter gene (e.g., Renilla luciferase) whose mRNA contains the sequence or modification of interest. A second reporter (e.g., Firefly luciferase) is co-expressed as a normalization control. By incorporating 5-amino uridine into the untranslated regions (UTRs) of the reporter mRNA, researchers can investigate how this modification influences translational efficiency or mRNA decay rates by measuring the relative luciferase activity. This approach is critical for understanding the functional consequences of RNA modifications in a cellular environment.

Table 2: Compound Names Mentioned

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | - |

| 5-Aminoallyl-U CE-Phosphoramidite | - |

| 5-(3-aminopropyl)uridine 5′-triphosphate | UNH2 |

| 5-aminouridine (B3421405) | 5NH2U |

| 5-bromouridine | 5BrU |

| Trifluoroacetic acid | TFA |

| Alexa488 | - |

| Cy5 | - |

| Renilla luciferase | - |

| Firefly luciferase | - |

| Uridine | U |

| Adenosine | A |

| Cytidine | C |

Computational and Biophysical Characterization of 5 Amino Uridine Hydrochloride in Research

Molecular Dynamics Simulations of 5-Amino Uridine (B1682114) Hydrochloride Interactions

Molecular dynamics (MD) simulations serve as a "computational microscope," offering a dynamic view of molecular systems. For 5-Amino Uridine Hydrochloride and its analogs, MD simulations are instrumental in understanding their behavior in a simulated physiological environment. These simulations can confirm the stability of ligand-protein complexes, revealing how these molecules interact with their protein targets over time. tandfonline.comresearchgate.net

For instance, MD simulations have been employed to study uridine derivatives targeting enzymes like the SARS-CoV-2 main protease. physchemres.org These studies often reveal that the derivatives are thermodynamically more stable and sometimes more chemically reactive than the parent uridine molecule. physchemres.org The stability of docked complexes, as confirmed by MD simulations, provides confidence in the predicted binding modes. tandfonline.comresearchgate.net A 150 ns molecular dynamic simulation was used to confirm the stability of a complex structure formed by a microbial protein and uridine derivatives, showing a stable conformation and binding pattern. tandfonline.com

Ligand-Protein Docking Studies for Mechanistic Insights

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein. This method is crucial for understanding the inhibitory nature of molecules like 5-aminouracil, a related compound, against therapeutic targets. researchgate.net Docking studies can reveal key non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the receptor protein. tandfonline.comphyschemres.org

In studies involving uridine derivatives, molecular docking has been used to investigate their binding modes and affinities with targets like the SARS-CoV-2 main protease (PDB IDs: 6Y84 and 6LU7) and lanosterol (B1674476) 14a-demethylase CYP51A1 (PDB ID: 3JUV). tandfonline.comphyschemres.org For example, docking analyses of uridine derivatives against the Nsp15 protein of SARS-CoV-2 showed docking scores ranging from -5.1 kcal/mol to -9.8 kcal/mol. nih.gov These computational predictions are foundational for structure-based drug design. researchgate.net

Conformational Analysis of 5-Amino Uridine and Its Derivatives

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of 5-Amino Uridine and its derivatives helps in understanding how modifications to the uridine scaffold affect its structure and, consequently, its interaction with biological targets. Nucleosides can adopt different conformations, often described by the sugar pucker (e.g., C2'-endo or C3'-endo) and the orientation of the base relative to the sugar (syn or anti). mdpi.comtandfonline.com

Studies have shown that the conformation of uridine derivatives can be influenced by their environment. For example, in complexes with nucleoside phosphorylases, uridine adopts a strained conformation, which is different from its free form. mdpi.com This "binding-in-a-strained-conformation" is a characteristic feature of enzyme-substrate complex formation for this enzyme group. mdpi.com Molecular dynamics simulations can also be used to investigate changes in sugar puckering and molecular fluctuations caused by chemical modifications. nih.gov

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic properties of molecules. tandfonline.comresearchgate.net These calculations are used to determine parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding a molecule's chemical reactivity and stability. researchgate.netresearchgate.net

For uridine derivatives, DFT has been used to calculate thermodynamic and physicochemical properties. tandfonline.com Such calculations can also predict the effects of different solvents on the molecule's UV-Visible absorption spectra. researchgate.net The analysis of the molecular electrostatic potential (MEP) surface and local reactivity descriptors helps in identifying the possible reactive sites of a molecule. researchgate.net These computational methods are valuable in designing new materials and investigating reaction mechanisms. researchgate.net

Biophysical Techniques for Studying Binding Kinetics and Conformational Changes (In Vitro)

While computational methods provide valuable predictions, biophysical techniques offer experimental validation of these findings. These methods directly measure the interactions between molecules in a controlled laboratory setting.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding

Isothermal Titration Calorimetry (ITC) is a powerful technique for the quantitative study of biomolecular interactions. amazonaws.com It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. basepairbio.com This includes the binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n). basepairbio.comresearchgate.net

ITC is a label-free, in-solution technique, which means it does not require modification of the interacting molecules and analyzes them in their native state. basepairbio.com It is applicable to a wide range of interactions, including those involving proteins, nucleic acids, and small molecules. basepairbio.com For instance, ITC has been used to study the binding of amino acids to gold nanoparticles and the interaction of peptides with phospholipid bilayers. amazonaws.comnih.gov The data from ITC experiments can be used to determine dissociation constants (Kd) ranging from nanomolar to millimolar. basepairbio.com

Table 1: Thermodynamic Parameters from a Hypothetical ITC Experiment

| Parameter | Value | Unit |

|---|---|---|

| Stoichiometry (n) | 1.1 | |

| Binding Affinity (Kd) | 5.2 | µM |

| Enthalpy (ΔH) | -8.5 | kcal/mol |

Surface Plasmon Resonance (SPR) for Real-time Interaction Analysis

Surface Plasmon Resonance (SPR) is another label-free optical technique used to monitor biomolecular interactions in real-time. univr.it In an SPR experiment, one molecule (the ligand) is immobilized on a sensor chip, and another molecule (the analyte) is flowed over the surface. univr.it Binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected as a response signal. univr.it

SPR provides kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (Kd) can be calculated. univr.it This technique is highly sensitive and requires relatively small amounts of material. univr.it SPR has been widely used to characterize the binding of small molecules, peptides, and proteins to their targets, including membrane proteins like G protein-coupled receptors (GPCRs). univr.itacs.org

Table 2: Kinetic Data from a Hypothetical SPR Experiment

| Parameter | Value | Unit |

|---|---|---|

| Association Rate (kon) | 2.1 x 10⁵ | M⁻¹s⁻¹ |

| Dissociation Rate (koff) | 1.5 x 10⁻³ | s⁻¹ |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Uridine |

| 5-aminouracil |

| 5-Amino-allyl-uridine |

| 4′-C-α-aminoethoxy-2′-O-methyl-5-methyl-uridine |

| 4AEopU |

| Thymidine |

| Deoxycytidine |

| Adenosine |

| Guanosine |

| Cytidine |

| 5-methylaminomethyl uridine |

| 5-Carboxymethylaminomethyl uridine |

| 3-[3-(S)-Amino-3-Carboxypropyl]Uridine |

| 1-Methyl-3-[3-(S)-Amino-3-Carboxypropyl]Pseudouridine |

| Uridine-5'-monophosphate |

| 6-Amino-uridine 5'-O-Monophosphate |

| Aminoribosyl uridine |

| Carbacaprazamycin |

| Muraymycin D2 |

| Tunicamycin |

| Ethanimine |

| Aniline |

| 3-Amino-4-hydroxyaniline |

| 3,5-dimethoxyaniline |

| 3-chloro-5-methoxyaniline |

| Gramicidin S |

| Lysine |

| Aspartic acid |

| Saikosaponin V |

| Saikosaponin U |

| EGCG |

| UK-107543 |

| Sulpiride |

| Maraviroc |

| Bevacizumab |

| VEGF |

| IgG1 |

| FcγRI |

| Cyclophilin D |

| Dyskerin pseudouridine (B1679824) synthase 1 |

| RuvBL1 |

| RuvBL2 |

| NUAK family SNF1-like kinase 2 |

| Yes-associated protein |

| Transcriptional enhancer factor TEF |

| S-adenosylmethionine (SAM) |

| S-adenosylhomocysteine (SAH) |

| Glycine |

| Guanosine-5'-triphosphate (GTP) |

| Methylenetetrahydrofolate (CH2THF) |

| Flavin adenine (B156593) dinucleotide (FAD) |

| Nicotinamide adenine dinucleotide (NADH) |

| Uracil (B121893) |

| Ribose |

| Phosphate (B84403) |

| Sulfate |

| Vanadate |

| Gold |

| Tris |

| Sodium Chloride |

| Sodium Azide (B81097) |

| Imidazole |

| Iodine |

| DBU |

| TBDMSCl |

| Oxone |

| N-trifluoroacetylaminoethanol |

| Zinc Chloride |

| DMTrCl |

| DIPEA |

| TBAF |

| CEPCl |

Future Research Directions and Emerging Areas for 5 Amino Uridine Hydrochloride

Development of Novel Synthetic Strategies for Expanded Libraries of Analogs

The future of research involving 5-Amino Uridine (B1682114) Hydrochloride is intrinsically linked to the development of novel and efficient synthetic strategies to generate diverse libraries of its analogs. The 5-amino group serves as a key handle for derivatization, allowing for the introduction of a wide array of functional groups and molecular scaffolds. These expanded libraries are crucial for structure-activity relationship (SAR) studies, enabling the systematic exploration of how modifications to the 5-position impact biological activity.

One promising approach is the use of solid-phase synthesis, which allows for the rapid and efficient creation of a multitude of analogs from a common intermediate. nih.gov This methodology is particularly well-suited for generating libraries for high-throughput screening. By immobilizing a protected 5-Amino Uridine derivative on a solid support, a variety of reagents can be sequentially added to modify the 5-amino group, leading to a diverse set of final products after cleavage from the resin.

Another key area of development is the application of modern synthetic methodologies, such as click chemistry and multicomponent reactions. These approaches offer high yields, mild reaction conditions, and a broad substrate scope, making them ideal for the rapid diversification of the 5-Amino Uridine scaffold. For instance, the 5-amino group can be readily converted to an azide (B81097), which can then participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to introduce a wide range of substituents.

The table below illustrates potential synthetic strategies that could be employed to expand the library of 5-Amino Uridine Hydrochloride analogs.

| Synthetic Strategy | Description | Potential Diversity Elements |

| Solid-Phase Synthesis | A 5'-protected 5-Amino Uridine is attached to a solid support, allowing for sequential chemical modifications of the 5-amino group. | Acyl groups, alkyl chains, peptides, small molecules |

| Click Chemistry | The 5-amino group is converted to an azide, followed by cycloaddition with various alkynes. | Aromatic rings, heterocyclic systems, carbohydrates |

| Multicomponent Reactions | This compound is used as a building block in one-pot reactions with multiple other components. | Diverse and complex molecular scaffolds |

| Peptide Coupling | The 5-amino group is coupled to various amino acids or peptide fragments. | Peptides with specific biological targets |

Integration with Advanced Systems Biology and Chemical Genomics Approaches

The integration of this compound and its analogs into systems biology and chemical genomics platforms represents a significant frontier in understanding its biological impact. These approaches allow for the study of the compound's effects on a global scale, moving beyond a single target to a network-level understanding of its interactions within a cell or organism.

In chemical genomics, libraries of this compound analogs can be screened against a wide array of cellular targets to identify novel protein-ligand interactions. This can be achieved through techniques such as chemical proteomics, where analogs are functionalized with affinity tags or photo-crosslinkers to capture and identify their binding partners. The resulting data can help to elucidate the compound's mechanism of action and identify potential off-target effects.

Systems biology approaches, such as transcriptomics and metabolomics, can be used to profile the global changes in gene expression and metabolite levels in response to treatment with this compound. This can provide valuable insights into the pathways and networks that are perturbed by the compound, revealing its broader physiological effects. For example, metabolic labeling studies using isotope-labeled 5-Amino Uridine could trace its incorporation into cellular macromolecules and its impact on metabolic fluxes.

The following table outlines how this compound could be integrated into various advanced biological research platforms.

| Research Platform | Application of this compound | Expected Outcomes |

| Chemical Proteomics | Use of tagged or crosslinkable analogs to identify protein binding partners. | Identification of direct molecular targets and off-targets. |

| Transcriptomics (RNA-Seq) | Profiling changes in gene expression in cells treated with the compound. | Understanding the downstream effects on cellular pathways. |

| Metabolomics | Tracking the metabolic fate of isotope-labeled 5-Amino Uridine and its impact on cellular metabolism. | Elucidation of metabolic pathways involving the compound. |

| High-Content Screening | Using fluorescently labeled analogs to visualize subcellular localization and dynamic processes. | Insights into the spatial and temporal activity of the compound. |

Exploration of Unconventional Biochemical Roles and Pathways

While the primary interest in modified nucleosides often lies in their role as building blocks of nucleic acids or as enzyme inhibitors, future research is likely to uncover unconventional biochemical roles and pathways for this compound. The unique chemical properties imparted by the 5-amino group may enable it to participate in novel biological processes that are not typically associated with uridine.

One area of exploration is the potential for 5-Amino Uridine to be involved in novel post-transcriptional modifications of RNA. The amino group could be a substrate for enzymatic modifications, leading to the formation of novel, functionally important RNA species. Investigating the cellular machinery that recognizes and processes 5-Amino Uridine-containing RNA will be crucial in this regard.

Furthermore, 5-Amino Uridine and its metabolites could act as signaling molecules, modulating the activity of proteins or cellular pathways in a manner independent of its incorporation into RNA. The cellular concentration of such modified nucleosides could be dynamically regulated in response to various stimuli, adding another layer of complexity to cellular signaling networks. The study of how cells synthesize, degrade, and respond to 5-Amino Uridine will be key to unraveling these potential signaling roles.

The table below presents hypothetical unconventional biochemical roles for this compound that warrant further investigation.

| Potential Unconventional Role | Proposed Mechanism | Research Approach |

| Novel RNA Modification | The 5-amino group serves as a substrate for a yet-to-be-identified RNA modifying enzyme. | Mass spectrometry-based analysis of RNA from cells treated with 5-Amino Uridine. |

| Cellular Signaling Molecule | 5-Amino Uridine or its phosphorylated derivatives bind to and modulate the activity of signaling proteins. | Affinity-based proteomics to identify interacting proteins. |

| Metabolic Regulator | The compound or its metabolites allosterically regulate key metabolic enzymes. | In vitro enzyme kinetics and cellular metabolic flux analysis. |

| Component of a Novel Cofactor | 5-Amino Uridine is incorporated into a larger, previously uncharacterized biological cofactor. | Structural and biochemical characterization of cellular extracts. |

Potential for Advancements in Cryo-Electron Microscopy and Structural Biology

The field of structural biology, particularly cryo-electron microscopy (cryo-EM), stands to benefit from the unique properties of this compound. The ability to visualize the three-dimensional structures of macromolecules at near-atomic resolution is revolutionizing our understanding of their function, and modified nucleosides can play a crucial role in these studies. nih.gov

Incorporating 5-Amino Uridine into RNA molecules can serve as a valuable tool for structural studies. The 5-amino group can be used to attach heavy atoms or other labels, which can aid in the phasing of X-ray crystallography data or provide distance restraints in NMR spectroscopy. In the context of cryo-EM, the introduction of a bulky or electron-dense group at the 5-position could serve as a fiducial marker, facilitating particle alignment and improving the resolution of the final reconstruction. nih.gov

Furthermore, studying the structural consequences of incorporating 5-Amino Uridine into RNA can provide insights into RNA folding and dynamics. The modification may stabilize certain conformations or alter the binding of proteins and other ligands. High-resolution structures of 5-Amino Uridine-containing RNA, alone or in complex with other molecules, will be instrumental in understanding the structural basis of its biological effects. The development of methods to efficiently incorporate this modified nucleoside into large RNA molecules will be a key enabling technology in this area. mit.edu

The following table details the potential applications of this compound in advancing structural biology techniques.

| Structural Biology Application | Role of this compound | Potential Impact |

| Cryo-Electron Microscopy (Cryo-EM) | Incorporation into RNA as a fiducial marker for particle alignment. | Improved resolution and accuracy of RNA structures. |

| X-ray Crystallography | Derivatization with heavy atoms to aid in phase determination. | Facilitation of de novo structure solution of RNA molecules. |

| Nuclear Magnetic Resonance (NMR) | Site-specific labeling with paramagnetic probes for distance measurements. | Elucidation of the solution structure and dynamics of RNA. |

| Structural Analysis of RNA-Protein Complexes | Probing the role of the 5-position in molecular recognition and binding. | Understanding the structural basis of RNA-protein interactions. |

Development of High-Throughput Screening Assays for Molecular Probes

The development of robust and sensitive high-throughput screening (HTS) assays is essential for identifying and optimizing molecular probes based on the this compound scaffold. nih.gov These assays enable the rapid screening of large compound libraries to identify "hits" with desired biological activities, which can then be further developed into valuable research tools or therapeutic leads.

Fluorescence-based assays are particularly well-suited for HTS due to their high sensitivity and compatibility with automation. nih.gov Analogs of 5-Amino Uridine can be synthesized with fluorescent reporters, allowing for the direct visualization and quantification of their binding to target molecules or their incorporation into nucleic acids. For example, a fluorescence polarization assay could be developed to screen for inhibitors of a protein that binds to 5-Amino Uridine-containing RNA.

Another promising approach is the development of cell-based HTS assays that can assess the activity of 5-Amino Uridine analogs in a more physiologically relevant context. These assays could utilize reporter gene systems or high-content imaging to measure the effects of the compounds on specific cellular processes, such as gene expression, cell signaling, or cell viability. The identification of compounds that are active in these cell-based assays would provide a strong starting point for further optimization.

The table below outlines various HTS assay formats that could be developed for screening this compound analogs.

| HTS Assay Format | Principle | Example Application |

| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled 5-Amino Uridine analog upon binding to a target protein. | Screening for inhibitors of RNA-binding proteins. |

| FRET-Based Assays | Measures the transfer of energy between two fluorophores, one of which is attached to a 5-Amino Uridine analog. | Detecting conformational changes in RNA or protein-RNA interactions. |

| Reporter Gene Assays | Measures the effect of 5-Amino Uridine analogs on the expression of a reporter gene linked to a specific promoter. | Identifying compounds that modulate gene expression pathways. |

| High-Content Imaging | Uses automated microscopy to visualize and quantify the effects of compounds on cellular morphology and function. | Screening for compounds that alter subcellular localization of RNA or proteins. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.